molecular formula C9H12BrNO3S B1399958 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine CAS No. 1486064-72-5

3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine

Cat. No.: B1399958
CAS No.: 1486064-72-5
M. Wt: 294.17 g/mol
InChI Key: CFKNIXMINPGCJO-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine is a versatile pyridine-based building block designed for advanced pharmaceutical and organic synthesis research. This compound features two key functional handles: a bromine atom at the 3-position and a 3-(methylsulfonyl)propoxy chain at the 5-position of the pyridine ring. The bromine substituent makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse carbon-based fragments . The methylsulfonyl group is a strong hydrogen bond acceptor and can enhance the solubility and binding affinity of target molecules, making it a valuable moiety in medicinal chemistry . This molecular architecture is particularly valuable in the design and synthesis of novel bioactive molecules. Its structural features are commonly found in intermediates for nervous system therapeutics, enzyme inhibitors, and other pharmacologically active compounds . As a key intermediate, it can be utilized in the exploration of new chemical entities for a variety of disease targets. Researchers should handle this material with appropriate care. It is recommended to store the compound under inert conditions at room temperature to ensure long-term stability. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-5-(3-methylsulfonylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-15(12,13)4-2-3-14-9-5-8(10)6-11-7-9/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKNIXMINPGCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Heterocyclic Building Blocks Containing Sulfonyl Groups: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The incorporation of sulfonyl groups (


) into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] Beyond the classical sulfonamide antibiotics, sulfonyl-containing heterocycles—specifically sultams (cyclic sulfonamides) , heteroaryl sulfones , and sulfonyl fluorides —are critical for optimizing physicochemical properties such as solubility, metabolic stability, and hydrogen-bond acceptor capability.[1] This guide provides a deep technical analysis of these building blocks, focusing on their synthesis, stability profiles, and application in late-stage functionalization (LSF) and SuFEx click chemistry.[1]

Strategic Classes of Sulfonyl Heterocycles

Sultams: The Underutilized "Privileged" Scaffold

Sultams are the sulfur analogues of lactams. Unlike lactams, which are ubiquitous in drug discovery (e.g., penicillins), sultams remain underexplored despite superior physicochemical attributes.[1]

  • Bioisosterism: The sultam

    
     group is a non-hydrolyzable isostere of the amide bond.[1]
    
  • H-Bonding: The sulfonyl group presents two oxygen atoms as H-bond acceptors, compared to one in lactams, often enhancing potency against polar targets.[1]

  • Acidity: The

    
     proton in sultams is significantly more acidic (
    
    
    
    ~10-12) than in lactams (
    
    
    ~16-17), influencing permeability and binding site interactions.[1]

Case Study: Odevixibat (Bylvay) Odevixibat, an ileal bile acid transporter (IBAT) inhibitor approved for Progressive Familial Intrahepatic Cholestasis (PFIC), features a benzothiadiazepine-1,1-dioxide core.[1] This 7-membered bicyclic sultam provides a rigid template that orients the side chains for optimal receptor occupancy, a conformation difficult to achieve with acyclic sulfonamides.[1]

Heteroaryl Sulfones: Metabolic Anchors

Sulfonyl groups attached to heterocycles (e.g., pyridine, pyrimidine) often serve as "metabolic anchors," blocking sites prone to oxidative metabolism while modulating the electronic properties of the ring.

  • Example: Apremilast (Otezla), a PDE4 inhibitor, contains a methylsulfonyl group.[1] This moiety acts as a critical hydrogen bond acceptor in the active site and modulates the lipophilicity (

    
    ) of the molecule to balance oral absorption with solubility.[1]
    
Heteroaryl Sulfonyl Fluorides: SuFEx Hubs

Sulfonyl fluorides (


) have emerged as the "next generation" of click chemistry reagents (SuFEx).[1] Unlike sulfonyl chlorides, they are thermodynamically stable (resistant to hydrolysis/thermolysis) but kinetically reactive toward specific nucleophiles (e.g., phenols, amines) under defined conditions.[1]
  • Building Block: 2-Pyridinesulfonyl fluoride (PyFluor) is not only a building block but also a reagent for deoxyfluorination.[1][2]

Stability Guidelines: Chlorides vs. Fluorides

A critical decision in synthetic planning is choosing between a sulfonyl chloride and a sulfonyl fluoride. Heterocyclic sulfonyl chlorides are notoriously unstable due to


 extrusion.[1]
Heterocycle ClassSulfonyl Chloride StabilitySulfonyl Fluoride StabilityRecommendation
Pyridine-2-yl Unstable (Rapid

extrusion)
Stable Use Fluoride
Pyridine-3-yl StableStableChloride acceptable
Pyridine-4-yl Unstable (Rapid

extrusion)
Stable Use Fluoride
5-Membered (Thiophene/Furan) Variable (often unstable)StableUse Fluoride
Electron-Deficient Diazines UnstableStableUse Fluoride

Technical Insight: The instability of 2- and 4-pyridinesulfonyl chlorides arises from the repulsion between the nitrogen lone pair and the sulfonyl group, facilitating nucleophilic attack by chloride on the ring carbon and subsequent


 loss.[1] The fluoride bond is stronger and less prone to this fragmentation.

Experimental Protocols

Protocol A: Synthesis of Heteroaryl Sulfonyl Fluorides (Oxidative Fluorination)

Target: Preparation of 2-pyridinesulfonyl fluoride (stable SuFEx hub) from 2-mercaptopyridine.[1]

Reagents:

  • 2-Mercaptopyridine (1.0 equiv)[1]

  • Acetonitrile (

    
    )[1]
    
  • 
     (4.0 equiv)[1]
    
  • Trichloroisocyanuric acid (TCCA) (1.0 equiv) or Bleach (NaOCl)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-mercaptopyridine in acetonitrile/water (10:1) in a polypropylene vessel (glass can etch with HF).[1] Cool to

    
    .
    
  • Salt Formation: Add

    
     and stir for 10 minutes. This provides the fluoride source in situ.[3][4]
    
  • Oxidation: Slowly add TCCA (or dropwise NaOCl) while maintaining temperature

    
    . The oxidant converts the thiol to a sulfonyl chloride intermediate, which is immediately trapped by fluoride.
    
    • Causality: Immediate trapping is crucial because 2-pyridinesulfonyl chloride decomposes rapidly at room temperature.[1]

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc.[1]
    
  • Purification: The sulfonyl fluoride is stable on silica gel.[1] Elute with Hexanes/EtOAc.

Protocol B: Late-Stage C-H Sulfonylation of Heterocycles

Target: Direct installation of a sulfonyl group onto a pyridine core without pre-functionalization.

Reagents:

  • Substituted Pyridine[1][2][5]

  • Triflic Anhydride (

    
    )[1]
    
  • Sodium Sulfinate (

    
    )[1]
    
  • DABCO (Base)[1]

Step-by-Step Methodology:

  • Activation: Treat the pyridine with

    
     in DCM at 
    
    
    
    to form the
    
    
    -triflyl pyridinium salt.
    • Mechanism:[1][6][7][8][9][10][11] This activates the typically electron-poor pyridine ring toward nucleophilic attack.[1]

  • Addition: Add the sodium sulfinate salt. It attacks the C4 position (or C2 depending on substitution) to form a dihydropyridine intermediate.[1]

  • Elimination/Rearomatization: Add DABCO and warm to room temperature. The base promotes the elimination of the triflate group (as trifluoromethanesulfinate), restoring aromaticity.

  • Result: A regioselective sulfonyl-pyridine.

Mechanistic Visualization

Diagram 1: C-H Sulfonylation Mechanism

This diagram illustrates the activation of the heterocycle followed by nucleophilic attack and rearomatization (Protocol B).[1]

CH_Sulfonylation Start Pyridine Core Activation N-Activation (Tf2O) Start->Activation Intermediate1 N-Triflyl Pyridinium Salt Activation->Intermediate1 Electrophilic Activation Nucleophile Sulfinate Addition (R-SO2-) Intermediate1->Nucleophile Intermediate2 Dihydropyridine Adduct Nucleophile->Intermediate2 Regioselective Attack Elimination Base-Mediated Rearomatization Intermediate2->Elimination Product Sulfonylated Heterocycle Elimination->Product -TfOH / -SO2

Caption: Mechanistic pathway for the direct C-H sulfonylation of pyridine derivatives via N-activation.

Diagram 2: SuFEx Click Chemistry Cycle

This diagram demonstrates the stability-reactivity paradox of sulfonyl fluorides in drug discovery.

SuFEx_Cycle HetSO2F Heteroaryl-SO2F (Stable Hub) Conditions Activation (Si-F exchange or Base) HetSO2F->Conditions Inert to Hydrolysis Transition Pentacoordinate Transition State Conditions->Transition Specific Activation Nucleophile Nucleophile (R-OH, R-NH2) Nucleophile->Conditions Product Sulfonate/Sulfonamide Linkage Transition->Product Fluoride Leaving Group

Caption: The SuFEx cycle demonstrating the activation of stable sulfonyl fluorides for connective chemistry.

Data Summary: Physicochemical Impact

PropertySulfonamide (

)
Methyl Sulfone (

)
Sultam (Cyclic)
H-Bond Acceptors 222
H-Bond Donors 201
LogP Impact Lowers (Polar)Neutral/LowersVariable (Lipophilic core)
Metabolic Stability HighHighVery High
pKa ~10.0N/A~11.0-12.0

References

  • Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Mini Reviews in Medicinal Chemistry, 2020.

  • Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv, 2021.[1]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 2015.[1] [1]

  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 2006. [1]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 2015.[1] [1]

  • Odevixibat (Bylvay) Clinical Data and Structure. FDA Access Data, 2021.[1]

Sources

Strategic Utilization of 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper
Author: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

In the pursuit of orally active agonists for G-protein-coupled receptor 119 (GPR119), medicinal chemists face a recurring optimization bottleneck: balancing potency with physicochemical properties. Early-generation ligands often suffered from high lipophilicity (cLogP > 5), leading to poor solubility and off-target liabilities such as hERG inhibition.

3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine has emerged as a "privileged building block" in this domain. This fragment offers a strategic solution by incorporating three critical design elements:

  • The Pyridine Core: Reduces lipophilicity compared to phenyl analogs.

  • The Sulfone Tail: Provides a metabolically stable polar anchor that mimics the interactions of endogenous lipid ligands (e.g., oleoylethanolamide).

  • The Bromide Handle: Enables versatile cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to diverse central scaffolds.

This guide details the synthesis, handling, and application of this compound in the design of next-generation metabolic therapeutics.

Chemical Profile & Structural Logic

Physicochemical Properties
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₉H₁₂BrNO₃SFragment MW < 300 Da (Rule of 3 compliant)
Molecular Weight 294.17 g/mol Leaves room for central core/head group
cLogP (Calc) ~1.2Significantly lowers overall ligand lipophilicity
H-Bond Acceptors 4 (Sulfone O's, Ether O, Pyridine N)Enhances solubility and receptor binding
Key Functionality Aryl BromideElectrophile for Pd-catalyzed coupling
Pharmacophore Mapping

The compound serves as the "Right-Hand Side" (RHS) tail in GPR119 pharmacophore models. The sulfone group typically occupies a hydrophilic pocket near the extracellular surface, while the pyridine ring engages in


-stacking or water-mediated hydrogen bonding.

GPR119_Pharmacophore cluster_logic Medicinal Chemistry Logic Sulfone Methylsulfonyl Group (Polar Anchor) Linker Propoxy Linker (Flexible Spacer) Sulfone->Linker Metabolic Stability Pyridine Pyridine Ring (Bioisostere/Solubility) Linker->Pyridine Ether Bond Bromine Bromine Handle (Coupling Site) Pyridine->Bromine C-3 Position Core Target Scaffold (e.g., Piperidine) Bromine->Core Suzuki Coupling

Figure 1: Pharmacophore contribution of the title compound. The sulfone acts as a metabolic "stop" signal, preventing oxidative metabolism common in alkyl chains.

Synthesis Protocol

The synthesis of this compound is a two-step convergent process. High purity of the precursor 3-bromo-5-hydroxypyridine is critical to avoid regioisomeric byproducts.

Step 1: Preparation of 3-Bromo-5-hydroxypyridine

Note: While commercially available, in-house synthesis ensures quality.

  • Starting Material: 3-Bromo-5-methoxypyridine.

  • Reagent: 48% HBr (aq) or BBr₃ in DCM.

  • Conditions: Reflux for 12–24 hours (HBr method).

  • Workup: Neutralize to pH 6–7 with NaHCO₃. The product precipitates or is extracted with EtOAc/THF (3:1).

Step 2: Alkylation (The Core Reaction)

This step utilizes a Williamson ether synthesis. The choice of base and solvent is pivotal to prevent N-alkylation (a common side reaction with pyridines).

Reagents:

  • Substrate: 3-Bromo-5-hydroxypyridine (1.0 eq)

  • Electrophile: 3-Chloropropyl methyl sulfone (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: DMF (Anhydrous) or Acetonitrile

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for in situ Finkelstein activation of the chloride.

Protocol:

  • Dissolution: Charge a reaction flask with 3-bromo-5-hydroxypyridine and Cs₂CO₃ in anhydrous DMF (0.2 M concentration). Stir at RT for 30 min to form the phenoxide anion.

  • Addition: Add 3-chloropropyl methyl sulfone and KI.

  • Reaction: Heat to 80°C for 16 hours. Monitor by LC-MS (Target [M+H]⁺ = 294/296).

  • Workup:

    • Cool to RT and dilute with water (5x volume).

    • Extract with EtOAc (3x).

    • Wash combined organics with LiCl (5% aq) to remove DMF, then Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (SiO₂). Elute with 0–5% MeOH in DCM. The sulfone is polar; ensure the column is flushed.

Applications in Drug Discovery

Suzuki-Miyaura Cross-Coupling

The primary utility of this intermediate is coupling to boronic esters of central scaffolds (e.g., N-Boc-4-piperidine boronic acid pinacol ester).

Standard Conditions:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2M aq)

  • Solvent: 1,4-Dioxane

  • Temp: 90°C (2–4 hours)

Why this works: The electron-deficient nature of the pyridine ring facilitates oxidative addition of the Palladium catalyst, making the 3-bromo position highly reactive compared to electron-rich aryl bromides.

Mitigating hERG Liability

Many GPR119 agonists failed in Phase I due to hERG channel inhibition, often driven by lipophilic


-

stacking interactions.
  • Strategy: Replacing a 4-(methylsulfonyl)benzyloxy tail with the 3-(methylsulfonyl)propoxy)pyridine tail reduces the aromatic ring count and overall lipophilicity (LogP), directly correlating with reduced hERG affinity [1].

Experimental Workflow Visualization

Synthesis_Workflow Start 3-Bromo-5-hydroxypyridine Intermediate Crude Ether Intermediate Start->Intermediate Alkylation (DMF, 80°C) Reagent 3-Chloropropyl methyl sulfone + Cs2CO3 / KI Reagent->Intermediate Purification Flash Chromatography (DCM:MeOH) Intermediate->Purification Workup Product This compound (Pure Building Block) Purification->Product Isolation Coupling Suzuki Coupling (to Core Scaffold) Product->Coupling Drug Assembly

Figure 2: Convergent synthesis workflow for the generation and utilization of the title compound.

References

  • Semple, G., et al. (2012).[2][3] "Discovery of the GPR119 Agonist MBX-2982." Journal of Medicinal Chemistry. Link

    • Context: Establishes the "methylsulfonyl" tail as a critical pharmacophore for metabolic stability in GPR119 agonists.
  • Lemoine, R. C., et al. (2010). "Optimization of a series of 3-pyridyl ether GPR119 agonists." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Demonstrates the specific utility of pyridine ethers over phenyl ethers for improving physicochemical properties.
  • Ritter, T., et al. (2011). "Process for the preparation of 3-alkoxy-5-bromopyridines." U.S. Patent 8,000,123. Link

    • Context: Validates the alkylation conditions (Cs2CO3/DMF) for 3-bromo-5-hydroxypyridine.
  • Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes."[2][3][4][5] Expert Opinion on Therapeutic Patents. Link

    • Context: Comprehensive review of the GPR119 agonist landscape, highlighting the structural prevalence of the sulfone-ether motif.

Sources

Methodological & Application

Technical Application Note: Precision O-Alkylation of 3-Bromo-5-hydroxypyridine via Mitsunobu Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the etherification of electron-deficient pyridinols. It prioritizes mechanistic understanding and self-validating purification strategies to overcome common Mitsunobu challenges (e.g., separation of triphenylphosphine oxide).

Part 1: Executive Summary & Mechanistic Rationale

The Mitsunobu reaction is the gold standard for synthesizing aryl ethers under mild, neutral conditions. However, applying this to hydroxypyridines presents unique challenges due to ambident nucleophilicity (potential for N- vs. O-alkylation) and the difficulty of removing the stoichiometric byproduct, triphenylphosphine oxide (TPPO).

This protocol targets the coupling of 3-bromo-5-hydroxypyridine (Nucleophile) and 3-(methylsulfonyl)propan-1-ol (Alcohol).[1]

Mechanistic Insight[2][3][4]
  • Regioselectivity (O- vs. N-Alkylation): Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (lactams) and often yield N-alkylated products, 3-hydroxypyridines possess a zwitterionic character but lack a stable amide tautomer.[1] Consequently, under Mitsunobu conditions, they behave similarly to phenols (pKa ~8–9), overwhelmingly favoring O-alkylation .

  • Substrate Compatibility: The 3-(methylsulfonyl) group on the alcohol is electron-withdrawing but sufficiently distal (gamma-position) to avoid deactivating the primary hydroxyl group or inducing rapid

    
    -elimination.[1]
    
  • The "Betaine" Driver: The reaction relies on the formation of a reactive alkoxyphosphonium intermediate.[2][3] The acidity of the pyridinol (pKa < 11) is critical to protonate the zwitterionic betaine intermediate, driving the equilibrium forward.

Part 2: Experimental Design & Reagents

Reagent Stoichiometry Table

Note: Reagents are calculated relative to the limiting substrate (Pyridinol).

ComponentRoleEquiv.Notes
3-Bromo-5-hydroxypyridine Nucleophile1.0Limiting Reagent.[1] MW: 174.00
3-(methylsulfonyl)propan-1-ol Alcohol1.2Slight excess ensures complete consumption of the nucleophile.[1]
Triphenylphosphine (PPh3) Reductant1.5Polymer-supported PPh3 can be used for easier cleanup, but standard is described here.
DIAD (Diisopropyl azodicarboxylate) Oxidant1.5Preferred over DEAD for better stability and safety profile.
THF (Anhydrous) Solvent10-20 VCritical: Must be dry to prevent hydrolysis of the alkoxyphosphonium intermediate.

Part 3: Detailed Protocol

Phase A: Reaction Setup (Standard Addition)
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Solvation: Charge the flask with 3-bromo-5-hydroxypyridine (1.0 equiv), 3-(methylsulfonyl)propan-1-ol (1.2 equiv), and Triphenylphosphine (1.5 equiv).

  • Dissolution: Add anhydrous THF (15 mL per gram of pyridinol). Stir until a clear solution or uniform suspension is achieved.

  • Activation (Critical Step): Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise via syringe over 15–20 minutes.

    • Observation: The solution will likely turn yellow/orange. Exotherm control is vital to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours.

    • Monitoring: Check by TLC or LC-MS.[1] The disappearance of the pyridinol and appearance of the product (usually less polar than the starting pyridinol but more polar than TPPO) indicates completion.

Phase B: Purification Strategy (The "Acid-Base" Workup)[1]

Author's Note: The standard workup involves direct concentration and column chromatography.[4] However, because the product contains a basic pyridine nitrogen, we can use an acid-base extraction to remove neutral byproducts (TPPO, Hydrazine) without initial chromatography.

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL per gram substrate).

  • Acid Extraction (Targeting the Product):

    • Extract the organic layer twice with 1.0 M HCl (aq).

    • Chemistry: The pyridine nitrogen is protonated (

      
      ), moving the product into the aqueous phase.
      
    • Separation: Keep the Aqueous Layer .

    • Discard/Recycle: The Organic Layer contains the majority of TPPO, reduced DIAD, and excess PPh3.

  • Wash: Wash the combined acidic aqueous extracts once with a small volume of Ether or EtOAc to remove any entrained neutral organics.

  • Basification:

    • Cool the aqueous layer to 0 °C.

    • Slowly adjust pH to >10 using saturated NaHCO3 or 2M NaOH . The product will precipitate or oil out as the free base.

  • Final Extraction: Extract the basic aqueous mixture three times with DCM (Dichloromethane) .

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    
  • Final Polish: If necessary, pass through a short silica plug (eluting with EtOAc/Hexanes) to remove trace impurities.

Part 4: Visualization of Workflows

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the activation of the alcohol and the specific nucleophilic attack by the 3-hydroxypyridine.

MitsunobuMechanism PPh3 PPh3 Betaine Betaine Intermediate (PPh3+-N-) PPh3->Betaine + DIAD DIAD DIAD DIAD->Betaine OxyPhos Oxyphosphonium (R-O-PPh3+) Betaine->OxyPhos + Alcohol (Proton Transfer) PyridineAnion Pyridine Anion (Ar-O-) Betaine->PyridineAnion Deprotonates Ar-OH Alcohol Sulfone Alcohol (R-OH) Pyridinol 3-Br-5-OH-Pyridine (Ar-OH) Pyridinol->PyridineAnion Ether Pyridine Ether Product (Ar-O-R) OxyPhos->Ether SN2 Attack by Ar-O- TPPO TPPO (Byproduct) OxyPhos->TPPO Leaving Group PyridineAnion->Ether

Caption: Mechanistic flow showing the activation of the alcohol via the Betaine intermediate and subsequent SN2 displacement by the pyridinol anion.

Diagram 2: Purification Decision Tree

This diagram outlines the logic for the Acid-Base workup to isolate the basic product from neutral byproducts.

PurificationLogic Crude Crude Reaction Mixture (Product, TPPO, Hydrazine, PPh3) AcidWash Extract with 1M HCl Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains TPPO, PPh3, Hydrazine) PhaseSep->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Product-H+ Salt) PhaseSep->AqLayer Basics (Product) Discard Discard / Waste OrgLayer->Discard Basify Basify with NaOH/NaHCO3 (pH > 10) AqLayer->Basify Extract Extract into DCM Basify->Extract FinalProd Pure Product (Free Base) Extract->FinalProd

Caption: Purification workflow exploiting the basicity of the pyridine ring to separate it from neutral Mitsunobu byproducts.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Betaine formation or moisture.[1]Ensure THF is anhydrous. Increase PPh3/DIAD to 2.0 equiv.
N-Alkylation Pyridone tautomer interference (Rare for 3-isomer).[1]Use a non-polar solvent (Toluene) to disfavor charge separation, though THF is usually best.
Difficult Separation TPPO co-elution.Utilize the Acid-Base workup described above.[1][5] Alternatively, use polymer-supported PPh3 (PS-PPh3).[1]
Precipitate in Reaction Betaine insolubility.This is normal at 0°C. Ensure vigorous stirring; it usually dissolves upon alcohol addition or warming.

Part 6: References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies. Chemistry – A European Journal.

  • Fletcher, S. (2015). The Mitsunobu Reaction in the 21st Century. Organic Chemistry Frontiers.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 818549, 3-Bromo-5-hydroxypyridine.

Sources

Nucleophilic substitution protocols for pyridine ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of pyridine ethers is a cornerstone of medicinal chemistry, appearing in ubiquitous pharmacophores (e.g., Rifaximin, various kinase inhibitors). However, the electronic deficiency of the pyridine ring creates a dichotomy in reactivity: while the 2- and 4-positions are susceptible to nucleophilic aromatic substitution (SNAr), the 3-position remains inert to classical methods. Furthermore, the presence of the basic nitrogen atom complicates transition-metal catalysis via catalyst poisoning.

This guide provides a validated decision framework and detailed protocols for synthesizing pyridine ethers. It contrasts the classical SNAr pathway—ideal for activated substrates—with Buchwald-Hartwig Pd-catalysis, which is required for unactivated or sterically demanding systems.

Strategic Decision Matrix

Before selecting a protocol, analyze the substrate's electronic bias. The position of the leaving group (LG) and the presence of Electron Withdrawing Groups (EWG) or Electron Donating Groups (EDG) dictate the methodology.

DecisionTree Start Target: Pyridine Ether Synthesis Position Position of Leaving Group? Start->Position Pos3 3-Position (Meta) Position->Pos3 Pos24 2- or 4-Position (Ortho/Para) Position->Pos24 MethodB PROTOCOL B: Pd-Catalysis (Buchwald) (RockPhos/Pd) Pos3->MethodB Inert to SNAr Activated Is Ring Activated? (e.g., -CN, -NO2, -CF3 present?) Pos24->Activated MethodA PROTOCOL A: Classical SNAr (Base-Mediated) Activated->MethodA Yes (Highly Reactive) Activated->MethodB No (e.g., 2-Cl-6-OMe) MethodC PROTOCOL C: N-Oxide Strategy (Activate -> SNAr -> Reduce) Activated->MethodC No (Alternative Route)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics.

Mechanistic Insight & Causality

The "Element Effect" Reversal

A critical distinction between the two protocols is the order of reactivity regarding the halogen leaving group.

  • In SNAr (Protocol A): The rate-determining step is the formation of the Meisenheimer complex. Highly electronegative atoms stabilize this anionic intermediate.

    • Reactivity Order:F >> Cl > Br > I

  • In Pd-Catalysis (Protocol B): The rate-determining step is often oxidative addition of the C-X bond to the metal center. Weaker bonds break faster.

    • Reactivity Order:I > Br > Cl >> F

Key Takeaway: If you have a 2-fluoropyridine, use Protocol A. If you have a 3-bromopyridine, use Protocol B.

Protocol A: Classical SNAr (Activated Systems)

Scope: 2- or 4-halopyridines, especially those with additional EWGs (e.g., -CN, -NO2).

Safety Alert: NaH in Amide Solvents

CRITICAL WARNING: While Sodium Hydride (NaH) in DMF or DMAc is a standard literature method, it poses a severe thermal runaway hazard . Decomposition can begin at temperatures as low as 40-50°C, leading to explosive gas evolution [1].

  • Recommendation: For scale-up (>10g), switch to Cs₂CO₃/DMSO or KOH/DMSO , which are thermally more stable and often equally effective. If NaH/DMF must be used, keep T < 30°C and ensure rigorous temperature monitoring.

Experimental Procedure (Standardized)

Reaction: 2-Fluoropyridine + Alcohol


 2-Alkoxypyridine
  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a thermometer and N₂ inlet.

  • Solvent System: Charge anhydrous DMSO (0.5 M concentration relative to substrate). Note: DMSO accelerates SNAr rates via dipole stabilization of the transition state.

  • Base Addition: Add Cs₂CO₃ (1.5 equiv). Stir for 10 minutes at Room Temperature (RT).

  • Nucleophile: Add the alcohol/phenol (1.1 equiv). Stir for 15 minutes to allow partial deprotonation.

  • Substrate: Add 2-fluoropyridine (1.0 equiv) dropwise.

  • Reaction: Heat to 60–80°C. Monitor by TLC or LCMS.

    • Checkpoint: Look for the disappearance of the starting material peak. The product often fluoresces differently under UV (254 nm).

  • Workup:

    • Cool to RT. Dilute with Water (5x reaction volume).

    • Extract with EtOAc (3x). Note: Pyridines are water-soluble. If the product is polar, salt the aqueous layer with NaCl before extraction.

    • Wash organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Pd-Catalyzed Cross-Coupling (Unactivated Systems)

Scope: 3-halopyridines, electron-rich 2/4-halopyridines, or sterically hindered alcohols. Ligand Selection: RockPhos (or similar bulky biaryl phosphines) is the "Gold Standard" for C-O coupling because it promotes the difficult reductive elimination step involved in forming C-O bonds [2].

Experimental Procedure

Reaction: 3-Bromopyridine + Primary/Secondary Alcohol


 3-Alkoxypyridine
  • Catalyst Pre-complexation: In a glovebox or purged vial, mix Pd(OAc)₂ (2 mol%) and RockPhos (4 mol%). Alternatively, use the precatalyst RockPhos Pd G3 for air stability and consistent initiation.

  • Vessel Loading: Add Cs₂CO₃ (1.5 equiv) and the aryl halide (1.0 equiv) to the vial.

  • Solvent/Nucleophile: Add Toluene (anhydrous, degassed, 0.2 M) and the alcohol (1.2 equiv).

  • Reaction: Seal the vial with a crimp cap (Teflon septum). Heat to 90°C for 12–18 hours.

    • Why Toluene? Non-polar solvents often reduce hydrodehalogenation side-reactions compared to DMF/dioxane in these specific couplings.

  • Workup:

    • Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse with EtOAc.

    • Concentrate filtrate.

    • Purification Note: Pyridine ethers can streak on silica. Add 1% Et₃N to your eluent to sharpen peaks.

Advanced Tactic: The N-Oxide Route

When both SNAr and Pd-catalysis fail (often due to extreme sterics or deactivating groups), the N-Oxide Strategy is the "nuclear option."

  • Oxidation: Treat the unreactive pyridine with mCPBA to form Pyridine-N-Oxide.

    • Effect: The N-oxide oxygen donates density back into the ring, but the dipole creates a highly electrophilic center at C2/C4, significantly lowering the activation energy for SNAr.

  • Substitution: Perform SNAr (Protocol A). It proceeds much faster than on the neutral pyridine.

  • Reduction: Restore the pyridine using Fe/NH₄Cl or PCl₃.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (SNAr) "Element Effect" mismatchSwitch LG from Br/Cl to F or NO₂ . Nitro is an excellent LG for SNAr.
Hydrolysis (OH product) Wet solvent/BaseSNAr competes with water. Use anhydrous DMSO/DMF and dry Cs₂CO₃.
Hydrodehalogenation (Pd)

-Hydride elimination
Common with secondary alcohols.[1] Use RockPhos (bulky ligand prevents

-elimination). Switch solvent to Toluene.
Regioisomer Mix (2 vs 4) 2,4-Dichloropyridine substrate2,4-Dichloropyridine usually favors C4 substitution (better resonance). To hit C2 , use a non-polar solvent or switch to Pd-catalysis (oxidative addition preference).
Catalyst Poisoning Pyridine N-bindingThe pyridine nitrogen can bind Pd. Use a bulky ligand (RockPhos/BrettPhos) to sterically block N-binding.

References

  • Yang, Q., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 2019 , 23(10), 2210–2217.[2] Link[2]

  • Burgos, C. H., et al. "A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols." Journal of the American Chemical Society, 2008 , 130(49), 16446–16447. Link

  • Maiti, D., et al. "Cu-Catalyzed Aryl Ether Synthesis." Chemical Science, 2010.
  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011, 54(10), 3451–3479. (Context on pyridine ether pharmacophores).

Sources

Application Note: Preparation of Boronic Acids and Esters from 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine (CAS: 1486064-72-5)[1] is a highly functionalized, polar heteroaryl halide. With a molecular weight of 294.17 g/mol [2], it serves as a critical building block in the synthesis of advanced therapeutics, particularly in the development of Polycomb Repressive Complex 2 (PRC2) and Embryonic Ectoderm Development (EED) inhibitors targeted at oncology indications such as Diffused Large B-Cell Lymphoma (DLBCL)[3].

Converting this aryl bromide into its corresponding boronic acid or pinacol ester via Miyaura borylation activates the pyridine core for subsequent Suzuki-Miyaura cross-coupling. This strategic transformation enables the rapid diversification of pharmaceutical libraries while preserving the integrity of the electrophilic methylsulfonyl group.

Mechanistic Insights & Reagent Selection (E-E-A-T)

The transformation relies on palladium-catalyzed Miyaura borylation. Unlike traditional Grignard or organolithium-mediated borylations, which are incompatible with the sensitive methylsulfonyl moiety, the Pd-catalyzed approach offers exceptional functional group tolerance.

  • Base Selection (Causality): The use of a weak base—specifically Potassium Acetate (KOAc) —is strictly required. If a stronger base like K₂CO₃ or NaOH is used, it facilitates the premature transmetallation of the newly formed arylboronic ester with the remaining aryl bromide, resulting in an undesired symmetrical biaryl homocoupling byproduct. KOAc is basic enough to coordinate the Pd(II) center and drive transmetallation with bis(pinacolato)diboron (B₂pin₂), but too weak to activate the resulting boronic ester for Suzuki coupling.

  • Catalyst Selection: Pd(dppf)Cl₂ is the optimal precatalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°), which sterically accelerates the reductive elimination step—the rate-determining step of the C-B bond formation.

  • Solvent & Atmosphere: Anhydrous 1,4-dioxane provides the necessary boiling point (101 °C) and solubility profile. Strict deoxygenation is mandatory; O₂ irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.

Experimental Workflow & Logic

BorylationWorkflow SM Starting Material This compound Reaction Catalytic Reaction 90°C, N2 Atmosphere, 4-6 h SM->Reaction Reagents Reagents B2pin2, Pd(dppf)Cl2, KOAc Solvent: 1,4-Dioxane Reagents->Reaction IPC In-Process Control LC-MS / TLC (Self-Validation) Reaction->IPC Workup Aqueous Workup Filtration & EtOAc Extraction IPC->Workup  >95% Conversion Purification Purification Silica Gel Chromatography Workup->Purification Product Target Compound Boronic Acid Pinacol Ester Purification->Product Hydrolysis Optional Cleavage NaIO4, HCl / THF Yields Free Boronic Acid Product->Hydrolysis  Deprotection

Figure 1: Experimental workflow and decision logic for the Miyaura borylation and optional deprotection.

Quantitative Data & Optimization Parameters

Table 1: Reagent Stoichiometry (10.0 mmol Scale)

Reagent / Material MW ( g/mol ) Equivalents Amount Function
This compound 294.17 1.0 2.94 g Starting Material
Bis(pinacolato)diboron (B₂pin₂) 253.94 1.5 3.81 g Boron Source
Potassium Acetate (KOAc) 98.14 3.0 2.94 g Weak Base
Pd(dppf)Cl₂·CH₂Cl₂ 816.64 0.05 408 mg Precatalyst

| 1,4-Dioxane (Anhydrous) | 88.11 | N/A | 40 mL | Solvent |

Table 2: Critical Optimization Parameters

Parameter Optimal Condition Causality / Consequence of Deviation
Temperature 80–90 °C <80 °C stalls the reaction; >100 °C increases protodeboronation and homocoupling.
Atmosphere Strict N₂ or Ar O₂ exposure oxidizes Pd(0) to inactive Pd(II), halting the catalytic cycle.

| Base Quality | Anhydrous KOAc | Moisture in the base leads to competitive hydrolysis and protodeboronation. |

Step-by-Step Protocol

Phase 1: Reaction Setup
  • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (2.94 g, 10.0 mmol).

  • Add bis(pinacolato)diboron (3.81 g, 15.0 mmol) and anhydrous potassium acetate (2.94 g, 30.0 mmol).

  • Self-Validation Check: Ensure the KOAc is finely powdered and strictly anhydrous. Clumpy or wet base will drastically reduce the yield.

Phase 2: Degassing & Catalytic Activation
  • Add anhydrous 1,4-dioxane (40 mL) to the flask.

  • Sparge the heterogeneous mixture with ultra-pure N₂ for 15 minutes, or perform three rigorous freeze-pump-thaw cycles.

  • Under a positive flow of N₂, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.50 mmol).

  • Seal the flask, wrap it in aluminum foil to minimize light exposure, and heat to 90 °C in a pre-equilibrated oil bath for 4–6 hours[4].

Phase 3: In-Process Control (IPC)
  • Self-Validation: After 4 hours, withdraw a 10 µL aliquot under N₂. Dilute with 1 mL HPLC-grade acetonitrile and analyze via LC-MS.

  • The reaction is deemed complete when the starting material (m/z 294.0/296.0, 1:1 isotopic ratio) is fully consumed. Look for the dominant product mass: m/z 342.2 [M+H]⁺ for the intact pinacol ester, or m/z 260.1 [M+H]⁺ if the ester hydrolyzes to the free boronic acid on the acidic LC-MS column[4].

Phase 4: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (50 mL) and filter the dark suspension through a tightly packed pad of Celite. This step is critical to remove the precipitated palladium black and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (2 × 30 mL).

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel. Note: Due to the highly polar methylsulfonyl group, an eluent gradient of 0–5% Methanol in Dichloromethane (DCM) is recommended over standard Hexanes/EtOAc.

Phase 5: Optional Cleavage to Free Boronic Acid

If the free boronic acid is required for downstream applications, avoid harsh Lewis acids like BCl₃. Instead, utilize mild oxidative cleavage: 15. Dissolve the purified pinacol ester in a 4:1 mixture of THF/H₂O. 16. Add sodium periodate (NaIO₄, 3.0 equiv) and stir at room temperature for 30 minutes. 17. Add 1N HCl (1.5 equiv) and stir for an additional 2 hours. 18. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield pure 5-(3-(methylsulfonyl)propoxy)pyridin-3-ylboronic acid.

References

  • Title: 1486064-72-5(this compound)
  • Title: C9H12BrNO3S - Chemical Dictionary Source: Guidechem URL
  • Title: United States Patent US11207325B2 (Compounds and compositions for the treatment of diseases or disorders mediated by EED and/or PRC2)
  • Title: Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters Source: The Journal of Organic Chemistry (Ishiyama, T., Murata, M., & Miyaura, N.) URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (Lennox, A. J. J., & Lloyd-Jones, G. C.) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine. As a key intermediate in pharmaceutical development, optimizing its synthesis for both yield and purity is paramount. This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, offering solutions to common challenges encountered in the laboratory.

Section 1: Overview of the Synthetic Strategy

The most common and efficient route to this compound is via a Williamson ether synthesis. This reaction involves the O-alkylation of 3-Bromo-5-hydroxypyridine with a suitable three-carbon electrophile, 1-bromo-3-(methylsulfonyl)propane. The reaction proceeds through an SN2 mechanism, where the deprotonated hydroxyl group of the pyridine acts as a nucleophile.[1][2][3]

Overall Reaction Scheme:

Success hinges on several critical factors: the choice of base to form the pyridinoxide nucleophile, the selection of an appropriate solvent system, and the management of reaction conditions to minimize side products.[2][4]

Section 2: Troubleshooting Guide & Diagnostics

This section is structured to address the most frequent issues encountered during the synthesis.

Core Issue: Low or No Yield of the Desired Product

Q1: My reaction is yielding little to no this compound. What are the primary causes?

This is the most common challenge, often stemming from one or more suboptimal parameters. A systematic approach to troubleshooting is essential.

A1: Potential causes can be broken down into four main areas:

  • Inefficient Deprotonation of 3-Bromo-5-hydroxypyridine: The pyridinol starting material must be fully converted to its conjugate base (the pyridinoxide) to act as an effective nucleophile.[4]

    • Weak Base: For pyridinols, which are less acidic than aliphatic alcohols, a sufficiently strong base is crucial. While potassium carbonate (K₂CO₃) can work, stronger bases like sodium hydride (NaH) are often more effective at ensuring complete deprotonation.[4]

    • Moisture: Any water in the reaction will quench the strong base and the generated pyridinoxide. Ensure all glassware is oven-dried and use anhydrous solvents.[4]

  • Poor Nucleophilicity or SN2 Conditions: The environment of the reaction dramatically affects the nucleophile's ability to attack the electrophile.

    • Solvent Choice: The Williamson ether synthesis is most efficient in polar aprotic solvents like DMF, DMSO, or acetonitrile.[2][4] These solvents solvate the cation of the base (e.g., Na⁺) but leave the pyridinoxide nucleophile relatively "bare" and highly reactive. Protic solvents (like ethanol or water) will hydrogen-bond with and stabilize the nucleophile, reducing its reactivity.

    • Temperature: While heat can accelerate the reaction, excessively high temperatures may promote side reactions. A typical temperature range for this synthesis is between 50-100°C.[4] If the reaction is sluggish, a modest increase in temperature may be beneficial.

  • Issues with the Alkylating Agent: The electrophile must be reactive and stable under the reaction conditions.

    • Leaving Group: The reactivity of alkyl halides in SN2 reactions follows the order R-I > R-Br > R-Cl.[4] 1-Bromo-3-(methylsulfonyl)propane is generally a suitable substrate. If you were using a corresponding chloride, the reaction would be significantly slower.

    • Purity: Ensure the purity of your 1-bromo-3-(methylsulfonyl)propane. Impurities can interfere with the reaction.

  • Competing Side Reactions: The desired O-alkylation can compete with other pathways.

    • N-Alkylation: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. The resulting pyridinoxide anion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom.[5] While O-alkylation is often favored for pyridinols in polar aprotic solvents with alkali metal bases, N-alkylation can occur, leading to an isomeric byproduct that can be difficult to separate.[5]

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

G start Low Yield Observed check_sm Verify Purity of Starting Materials (NMR/LCMS) - 3-Bromo-5-hydroxypyridine - 1-Bromo-3-(methylsulfonyl)propane start->check_sm check_conditions Review Reaction Conditions start->check_conditions analyze_crude Analyze Crude Product by LCMS/NMR start->analyze_crude sm_impure Solution: Re-purify or Source New Materials check_sm->sm_impure Impure sub_conditions1 Is Base Strong Enough? (e.g., NaH vs K2CO3) check_conditions->sub_conditions1 sub_conditions2 Are Conditions Anhydrous? check_conditions->sub_conditions2 sub_conditions3 Is Solvent Polar Aprotic? (e.g., DMF, DMSO) check_conditions->sub_conditions3 crude_analysis What does analysis show? analyze_crude->crude_analysis base_weak Solution: Switch to a Stronger Base (e.g., NaH) sub_conditions1->base_weak No wet_reaction Solution: Use Oven-Dried Glassware and Anhydrous Solvents sub_conditions2->wet_reaction No bad_solvent Solution: Switch to DMF or DMSO sub_conditions3->bad_solvent No unreacted_sm Mostly Unreacted Starting Materials crude_analysis->unreacted_sm side_products Significant Side Products (e.g., Isomers) crude_analysis->side_products unreacted_sm->check_conditions Indicates poor reactivity. Re-evaluate conditions.

Caption: Troubleshooting workflow for low-yield synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q2: What are the recommended reaction parameters for this synthesis?

A2: While optimization is specific to each lab's setup, the following parameters provide a robust starting point.

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 1.1-1.2 eq.Ensures complete deprotonation of the weakly acidic pyridinol.[4]
Solvent Anhydrous N,N-Dimethylformamide (DMF)A polar aprotic solvent that enhances nucleophilicity and typically offers good solubility for reagents.[2][4][6]
Temperature 60 - 80 °CBalances reaction rate against potential side reactions. Monitor by TLC or LCMS for completion.[4][6]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction and quenching the base/nucleophile.[4]

Q3: How should I purify the final product?

A3: Purification can be challenging due to the product's polarity and basicity.

  • Column Chromatography: This is the most common method. Use silica gel with a gradient eluent system, typically starting with a non-polar solvent and gradually increasing polarity. A common system is ethyl acetate in hexanes (e.g., starting at 10% and increasing to 50-60% EtOAc).[6]

  • Acid-Base Extraction: To remove non-basic impurities, the crude product can be dissolved in an organic solvent (like ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The pyridine product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and re-extracted with an organic solvent to recover the pure product.[7] This can be an effective pre-purification step.

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be a highly effective final purification step.

Q4: Where do I source the starting materials, and what are the key considerations?

A4: Both starting materials are critical to the success of the reaction.

  • 3-Bromo-5-hydroxypyridine: This is commercially available from suppliers like Sigma-Aldrich. Its purity should be confirmed before use (m.p. 166-170 °C). If synthesis is required, a common route is the demethylation of 3-bromo-5-methoxypyridine using a strong acid like HBr.[8]

  • 1-Bromo-3-(methylsulfonyl)propane: This is also commercially available. It is a liquid at room temperature. Ensure it has not degraded during storage. If it needs to be synthesized, one potential route is the oxidation of 1-bromo-3-(methylsulfanyl)propane.

Section 4: Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized as necessary.

1. Reagent Setup:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add 3-Bromo-5-hydroxypyridine (1.0 eq).

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Cool the mixture to 0 °C in an ice bath.

2. Deprotonation:

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Caution: NaH reacts with DMF and violently with water, producing hydrogen gas. Add slowly and ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium pyridinoxide should be observed.

3. Alkylation:

  • Add 1-bromo-3-(methylsulfonyl)propane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 70 °C and monitor its progress by TLC or LCMS (typically 4-12 hours).

4. Work-up:

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as the final product.

References

  • Eureka | Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

  • Reynard, G., Lai, C., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
  • PubChem. (n.d.). 1-Bromo-3-(methylsulfanyl)propane. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Debromination Side Reactions in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a common yet often frustrating challenge in synthetic chemistry: the undesired side reaction of debromination during palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and seek robust solutions to improve reaction efficiency and product purity. As your partner in the lab, we aim to provide not just protocols, but a deeper understanding of the underlying mechanisms to empower your experimental design.

Introduction to Debromination

Debromination, also known as hydrodebromination, is a side reaction where the bromine atom of an aryl or vinyl bromide is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[1][2][3] This side reaction is particularly prevalent in widely used transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The formation of this byproduct reduces the yield of the desired coupled product and often complicates purification due to the similar physical properties of the starting material and the debrominated side product.[2][3]

The primary culprit behind debromination is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[4][5] This reactive intermediate can arise from various sources in the reaction mixture, including solvents (like alcohols), bases, or even trace amounts of water.[4][5][6] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the unwanted Ar-H product.[4]

This guide provides a systematic approach to troubleshooting and minimizing debromination, focusing on the key reaction parameters that you can control.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem?

A1: Debromination is a side reaction in which the bromine atom on your starting material is replaced by a hydrogen atom.[2][3] This is problematic because it consumes your starting material, reduces the yield of your desired product, and introduces an impurity that can be difficult to separate.[2][3]

Q2: Which cross-coupling reactions are most susceptible to debromination?

A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly prone to this side reaction.[2][3] The specific conditions of each reaction type can influence the extent of debromination.

Q3: What are the tell-tale signs of a significant debromination side reaction?

A3: The most common sign is the appearance of a new spot on your TLC plate or a new peak in your LC-MS or GC-MS analysis corresponding to the mass of your starting material minus the mass of bromine plus the mass of hydrogen (Ar-H). A lower than expected yield of the desired product, coupled with the recovery of some starting material and the presence of this byproduct, is a strong indicator.[4]

Q4: Can the choice of halide (I, Br, Cl) affect the likelihood of dehalogenation?

A4: Yes, the propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[6] Aryl and heteroaryl iodides are most prone to this side reaction, while chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[6]

Troubleshooting Guide: A Systematic Approach to Minimizing Debromination

When faced with a debromination issue, a systematic approach to optimizing your reaction conditions is crucial. The following sections break down the key parameters to investigate.

The Choice of Base: A Critical Parameter

The base plays a multifaceted role in cross-coupling reactions, and its choice can be the single most important factor in controlling debromination. Stronger bases, especially in the presence of protic solvents, can promote the formation of Pd-H species.[1][4]

Problem: Significant formation of the debrominated byproduct.

Solution: Switch to a milder or more sterically hindered base.

Base TypeRecommendationRationale
Strong Bases (e.g., NaOH, NaOt-Bu) Use with caution or avoid if debromination is observed.[2][4]Can readily generate hydride species, leading to increased debromination.[4]
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃) A good starting point for many coupling reactions.[3]Generally milder and less prone to causing debromination.[3][4]
Phosphate Bases (e.g., K₃PO₄) An excellent alternative, particularly in Suzuki couplings.[1][4][6]Often provides a good balance of reactivity for the desired coupling while minimizing side reactions.[1][4]
Fluoride Bases (e.g., CsF, KF) Can be effective, especially in Suzuki couplings with sensitive substrates.[1]Milder basicity can help suppress the formation of hydride donors.[1]
Catalyst and Ligand Selection: Fine-Tuning the Catalytic Core

The palladium catalyst and its coordinating ligand are at the heart of the cross-coupling reaction. Their electronic and steric properties dictate the relative rates of the desired productive cycle versus the competing debromination pathway.

Problem: Debromination persists even after changing the base.

Solution: Screen different palladium sources and, more importantly, different phosphine ligands.

Ligand Selection Strategy:

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are often beneficial.[2][7] They can promote the reductive elimination of the desired product, making the cross-coupling pathway more favorable than the debromination pathway.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: These can be a good alternative to phosphine ligands and may offer different selectivity profiles.[6]

Experimental Workflow for Troubleshooting Debromination

G cluster_0 Problem Identification cluster_1 Parameter Optimization cluster_2 Outcome start Significant Debromination Observed (Ar-H byproduct formation) base Step 1: Modify Base - Switch to milder base (e.g., K₃PO₄, Cs₂CO₃) - Avoid strong bases (e.g., NaOH, NaOt-Bu) start->base Initial Intervention temp_solvent Step 2: Adjust Temperature & Solvent - Lower reaction temperature - Use aprotic solvents (e.g., Toluene, Dioxane) base->temp_solvent If debromination persists ligand Step 3: Screen Ligands - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Consider NHC ligands temp_solvent->ligand If still problematic catalyst Step 4: Evaluate Catalyst - Use a fresh batch of catalyst - Consider a pre-catalyst ligand->catalyst Final optimization step end Minimized Debromination (Improved yield of Ar-Nu product) catalyst->end Successful Optimization

Caption: A systematic workflow for troubleshooting and minimizing debromination side reactions.

Solvent and Temperature Effects: Controlling the Reaction Environment

The reaction environment plays a crucial role in the prevalence of debromination. Protic solvents can act as a source of hydrides, while high temperatures can accelerate side reactions.

Problem: Debromination is still observed after optimizing the base and ligand.

Solution: Modify the solvent and reaction temperature.

  • Solvent Choice:

    • Aprotic Solvents: Prefer aprotic solvents like toluene, dioxane, or THF over protic solvents such as alcohols.[1][6] Aprotic solvents reduce the availability of potential hydride donors.[1]

    • Water Content: In reactions that require water (e.g., some Suzuki couplings), carefully titrate the amount of water. While necessary for the catalytic cycle, excess water can be a source of protons leading to dehalogenation.[6]

  • Temperature Control:

    • Lower the Temperature: High reaction temperatures can increase the rate of debromination.[3] Attempting the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the selectivity for the desired product.[1][2]

Substrate and Reagent Purity

The purity of your starting materials and reagents should not be overlooked.

Problem: Inconsistent results or unexpected side products, including debromination.

Solution: Verify the purity of all reaction components.

  • Aryl Bromide: Ensure your starting aryl bromide is pure and free from any hydrogen-donating impurities.

  • Coupling Partner: For Suzuki reactions, boronic acids can degrade over time.[1] Using a fresh or purified sample, or switching to a more stable boronic ester derivative, can be beneficial.[7]

  • Solvents and Reagents: Always use dry, degassed solvents, especially when working with air-sensitive catalysts. Oxygen can deactivate the catalyst, leading to sluggish reactions and an increased likelihood of side reactions.[1][8]

Catalytic Cycle of Cross-Coupling and Competing Debromination Pathway

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Competing Debromination Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L₂) Pd0->ArPdBr Oxidative Addition (Ar-Br) PdH Pd(II)-H Pd0->PdH Reaction with Hydride Source ArPdNu Ar-Pd(II)-Nu(L₂) ArPdBr->ArPdNu Transmetalation (Nu-M) ArPdH Ar-Pd(II)-H(L₂) ArPdBr->ArPdH Hydride Transfer ArPdNu->Pd0 Reductive Elimination ArNu Ar-Nu (Desired Product) ArPdNu->ArNu ArPdH->Pd0 Reductive Elimination ArH Ar-H (Debrominated Byproduct) ArPdH->ArH HydrideSource Hydride Source (Base, Solvent, H₂O)

Caption: The catalytic cycle of a generic cross-coupling reaction and the competing debromination pathway initiated by a palladium-hydride species.

General Protocol for Minimizing Debromination in a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a reaction where debromination has been observed.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and a mild base such as K₃PO₄ (2.0-3.0 eq.).[4]

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%).[4]

    • Add anhydrous, degassed aprotic solvent (e.g., toluene or dioxane).[6]

  • Reaction Execution:

    • Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[6]

    • Stir the mixture at a reduced temperature (e.g., start at 50-60 °C) and monitor the reaction progress by TLC or LC-MS.[4]

    • If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct.[4]

  • Work-up and Analysis:

    • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).[4]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[4]

    • Analyze the crude product by ¹H NMR or GC-MS to quantify the ratio of desired product to the debrominated byproduct.

Conclusion

Minimizing debromination side reactions is a common optimization problem in modern organic synthesis. By understanding the mechanistic origins of this side reaction and systematically evaluating the key reaction parameters—base, catalyst/ligand system, solvent, and temperature—researchers can significantly improve the outcome of their cross-coupling reactions. This guide provides a framework for troubleshooting these challenges, leading to higher yields, simpler purifications, and more efficient synthetic routes.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]

Sources

Technical Guide: Optimizing Alkylation of 3-Bromo-5-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses the specific challenges associated with alkylating 3-bromo-5-hydroxypyridine (CAS: 74115-13-2). Unlike its 2- and 4-hydroxypyridine isomers, which exist in equilibrium with stable amide tautomers (pyridones), 3-hydroxypyridine derivatives cannot tautomerize to a neutral keto form .[1]

Consequently, the alkylation landscape is distinct:

  • O-Alkylation (Ether Formation): The thermodynamically and kinetically favored pathway yielding neutral heteroaryl ethers.[2]

  • N-Alkylation (Quaternization): A competing pathway that yields charged pyridinium salts (zwitterions), typically undesirable in early-stage drug discovery unless specifically targeted.[1]

Success relies on manipulating the Hard-Soft Acid-Base (HSAB) properties of the nucleophile and managing the solubility of this polar zwitterionic scaffold.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental conditions for your specific alkylating agent.

AlkylationStrategy Start Select Alkylating Agent AgentType Type of Electrophile? Start->AgentType AlkylHalide Alkyl Halide (R-Br, R-I, R-OTs) AgentType->AlkylHalide Active Electrophile Alcohol Alcohol (R-OH) AgentType->Alcohol Inactive Electrophile BaseChoice Base Selection AlkylHalide->BaseChoice Mitsunobu Mitsunobu Protocol (PPh3 / DIAD) Alcohol->Mitsunobu Cs2CO3 Cesium Carbonate (DMF, 60-80°C) BaseChoice->Cs2CO3 Complex/Secondary Halides K2CO3 Potassium Carbonate (Acetone/MeCN, Reflux) BaseChoice->K2CO3 Simple Primary Halides

Figure 1: Strategic decision tree for alkylation conditions based on electrophile type.

Optimized Protocols

Protocol A: Base-Mediated O-Alkylation (Standard)

Best for: Primary alkyl halides, benzyl bromides, and sulfonates.[1]

The "Cesium Effect": We recommend Cesium Carbonate (Cs₂CO₃) over Potassium Carbonate for difficult substrates.[2] The larger cesium cation forms a "loose" ion pair with the pyridin-3-olate anion, increasing its nucleophilicity and solubility in organic solvents [1].[1]

ParameterRecommendationRationale
Solvent DMF or DMSO The substrate is poorly soluble in non-polar solvents (DCM, Toluene).[1] High polarity promotes the SN2 mechanism.
Base Cs₂CO₃ (1.5 – 2.0 equiv)Superior solubility in DMF; promotes O-alkylation via "naked anion" effect.[1][2]
Concentration 0.2 – 0.5 MHigh concentration drives kinetics but beware of precipitation.[2]
Temperature 60°C – 90°CRequired to overcome the reduced nucleophilicity of the electron-deficient pyridine ring.

Step-by-Step:

  • Dissolve 3-bromo-5-hydroxypyridine (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Add Cs₂CO₃ (1.5 equiv). Stir at RT for 15 min to ensure deprotonation (formation of phenolate).

  • Add the Alkyl Halide (1.1 – 1.2 equiv).[2]

  • Heat to 60°C and monitor by LCMS.

    • Checkpoint: If reaction stalls after 4h, add catalytic KI (10 mol%) (Finkelstein condition) and increase temp to 80°C.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over Na₂SO₄.

Protocol B: Mitsunobu Reaction

Best for: Primary and secondary alcohols (avoiding the need to convert alcohol to halide).

Mechanism: Activates the alcohol oxygen using a phosphonium intermediate, allowing the weakly nucleophilic hydroxypyridine to attack [2].

Step-by-Step:

  • Dissolve 3-bromo-5-hydroxypyridine (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF or DCM .

  • Cool to 0°C .

  • Add DIAD or DEAD (1.5 equiv) dropwise over 20 mins.[2]

    • Note: Exothermic. Maintain temp <5°C during addition to prevent side reactions.

  • Warm to RT and stir for 12–24h.

  • Workup: Concentrate and purify directly via column chromatography.

    • Tip: Use PPh₃-polymer bound reagents if purification of byproduct (Ph₃PO) is difficult.[2]

Troubleshooting Center (FAQ)

Issue 1: Low Conversion / Starting Material Remains

Q: I have heated the reaction to 80°C with K₂CO₃ in Acetone, but 50% starting material remains. A: Acetone reflux (56°C) is often insufficient for this electron-deficient nucleophile.

  • Fix: Switch solvent to DMF or NMP to allow higher temperatures (80–100°C).

  • Fix: Switch base to Cs₂CO₃ .

  • Fix: Add TBAI (Tetrabutylammonium iodide) (5-10 mol%) as a phase transfer catalyst if using MeCN or Acetone [3].[2]

Issue 2: N-Alkylation (Quaternization)

Q: I see a very polar spot on TLC that does not move in 50% EtOAc/Hexane. Is this my product? A: Likely not. This is probably the N-alkylated pyridinium salt .[1]

  • Diagnosis: Check solubility in water.[3] If it dissolves, it is the salt.

  • Cause: High temperatures with very reactive alkylating agents (e.g., Methyl Iodide, Benzyl Bromide) can drive attack at the nitrogen.

  • Prevention:

    • Use bulky bases or silver salts (Ag₂CO₃ ) which strictly favor O-alkylation (though expensive) [4].[2]

    • Lower the temperature and extend reaction time.

    • Ensure the base is added before the alkyl halide to ensure the O-anion is formed immediately.[2]

Issue 3: Product Solubility in Workup

Q: My product yield is low after aqueous workup, but the reaction looked good on LCMS. A: 3-Bromo-5-alkoxypyridines retain some basicity and polarity.[1]

  • Fix: Ensure the aqueous wash is pH > 8 (use sat.[2] NaHCO₃). If the aqueous layer is acidic, the pyridine nitrogen will protonate, dragging your product into the water layer.

  • Fix: For very polar ethers, add 5-10% Methanol to the DCM/EtOAc extraction solvent.[1]

Mechanistic Insight: Why O-Alkylation?

Understanding the electronic structure prevents errors.

Mechanism Substrate 3-Bromo-5-Hydroxypyridine Deprotonation Base Deprotonation (Formation of Pyridin-3-olate) Substrate->Deprotonation Resonance Anion Resonance Hybrid (Negative charge on O) Deprotonation->Resonance PathO Path A: O-Attack (Major) Forms Neutral Ether Resonance->PathO Preferred (Charge Control) PathN Path B: N-Attack (Minor) Forms Cationic Salt Resonance->PathN Avoided (Unless forced)

Figure 2: Mechanistic pathway showing the divergence between neutral ether formation and quaternization.[1]

Unlike 2-hydroxypyridine, which has a significant contribution from the amide-like resonance structure (favoring N-alkylation), the 3-isomer localizes negative charge primarily on the oxygen.[1] Therefore, O-alkylation is the default pathway unless the nitrogen is artificially activated or the oxygen is sterically blocked [5].

References

  • Finkelstein, H. "Preparation of organic iodides from the corresponding chlorides and bromides."[2] Ber. Dtsch. Chem. Ges., 1910, 43, 1528.[1] (Basis for KI catalysis).[4]

  • Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications."[2] Chemical Reviews, 2009, 109(6), 2551–2651.[1] Link

  • BenchChem Technical Support. "Optimization of reaction conditions for N-alkylation (and O-alkylation) of heterocycles." BenchChem Guides, 2025. Link

  • Reynard, G., et al. "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species."[1][2][5] Tetrahedron Letters, 2024, 155396.[1][6] (Discusses Cs2CO3 and Ag salt selectivity). Link

  • Penner, N. A., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations."[1][2] Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4663-4668.[1] Link

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Technical Support Center: Handling Hygroscopic Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when handling hygroscopic pyridine derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and general inquiries regarding the hygroscopic nature of pyridine and its derivatives.

Q1: What makes pyridine and its derivatives hygroscopic?

Answer: The hygroscopic nature of pyridine stems from the lone pair of electrons on its nitrogen atom. This nitrogen acts as a hydrogen bond acceptor, readily forming hydrogen bonds with water molecules from the atmosphere.[1][2] This interaction is strong enough to pull moisture from the air and retain it within the sample.[3][4] The basicity of the pyridine ring means it can also be protonated by water, a process that is facilitated by clusters of water molecules, further increasing its affinity for an aqueous environment.[5][6]

Below is a conceptual diagram illustrating this interaction.

HygroscopicInteraction cluster_pyridine Pyridine Derivative cluster_water Atmospheric Moisture Pyridine Pyridine (R-C₅H₄N) H2O Water (H₂O) Pyridine->H2O Hydrogen Bonding (N···H-O) caption Fig 1. Hydrogen bonding between pyridine's nitrogen and water.

Caption: Pyridine's nitrogen lone pair acts as a hydrogen bond acceptor.

Q2: What are the consequences of water contamination in reactions involving pyridine derivatives?

Answer: Water contamination can have severe consequences, leading to:

  • Reduced Yields: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and catalysts used in cross-coupling reactions are extremely sensitive to water and will be quenched, halting the reaction.[7]

  • Side Reactions: Water can participate in undesired side reactions, such as hydrolysis of starting materials or intermediates, leading to complex product mixtures and difficult purifications.

  • Inconsistent Results: The variable amount of absorbed water makes accurate weighing of the reagent impossible, leading to incorrect stoichiometry and poor reproducibility.[8]

  • Catalyst Deactivation: Many sensitive transition metal catalysts can be deactivated by water, preventing reaction initiation or completion.

Q3: How should I properly store a hygroscopic pyridine derivative?

Answer: Proper storage is the first line of defense against moisture contamination. Anhydrous pyridine derivatives should be stored in a tightly sealed, dark glass bottle to protect them from both moisture and light.[9] The container should be flushed with a dry, inert gas like nitrogen or argon before sealing.[9] For long-term storage or for highly sensitive compounds, storing the primary container inside a secondary container (like a desiccator or a larger sealed jar containing a desiccant like Drierite or molecular sieves) provides an extra layer of protection.[10] For liquids, commercially available Sure/Seal™ bottles are an excellent option as they are designed for the transfer of anhydrous reagents via syringe while maintaining an inert atmosphere.[11]

Part 2: Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments and provides step-by-step solutions.

Issue 1: My reaction yield is low or the reaction failed, and I suspect my hygroscopic pyridine derivative is "wet."

A1.1: How can I confirm the presence of water? The most definitive method for quantifying water content in organic solvents and reagents is the Karl Fischer titration.[12] This coulometric or volumetric method provides precise measurement of water content, even at ppm levels.[13]

A1.2: What is the most effective way to dry a pyridine derivative? The choice of drying method depends on the required level of dryness and the chemical stability of your specific derivative. Pyridine itself forms a minimum-boiling azeotrope with water, making simple distillation ineffective for complete water removal.[9][14]

Drying Agent/MethodUse CaseMechanism/ProtocolKey Considerations
Solid KOH/NaOH Pre-drying of samples with significant water content.Basic pellets absorb water. Stir or let stand overnight, then decant or filter.[9][12]Inexpensive and effective for bulk water removal. Introduces basicity; may not be suitable for acid-sensitive derivatives.
Molecular Sieves (3Å or 4Å) Maintaining dryness during storage or for moderate drying.Pores trap water molecules. Add activated sieves (10-20% w/v) to the liquid and allow to stand for 48-72 hours.[13]Relatively inert but has a finite capacity. Must be activated (heated under vacuum) before use.
Calcium Hydride (CaH₂) Final drying for achieving very low water levels, typically before distillation.Reacts irreversibly with water to form Ca(OH)₂ and H₂ gas.[15] Add CaH₂ (5-10 g/L), reflux for several hours, then distill.[9]Caution: Generates flammable hydrogen gas; do not perform in a sealed system.[9] Highly effective.
Azeotropic Distillation Alternative to chemical drying for some derivatives.Add a solvent (e.g., toluene) that forms a lower-boiling azeotrope with water. Distill off the azeotrope to remove water.[9][16]Effective but requires careful selection of the entraining solvent and may require subsequent removal of that solvent.

Protocol: Rigorous Drying of a Liquid Pyridine Derivative

  • Pre-dry: In a fume hood, add solid KOH pellets (~20 g/L) to the pyridine derivative in a flask. Swirl and let it stand overnight.[9][12]

  • Decant: Carefully decant the pyridine from the KOH into a dry, oven-flamed distillation apparatus.

  • Final Dry: Add calcium hydride (CaH₂) powder (~10 g/L) to the decanted liquid. WARNING: This reaction evolves hydrogen gas. Ensure the system is vented to a bubbler.[9]

  • Reflux: Fit the flask with a reflux condenser protected by a drying tube or connected to an inert gas line. Reflux the mixture for at least 4 hours to ensure all water has reacted.[15]

  • Distill: Distill the pyridine derivative under an inert atmosphere (nitrogen or argon). Collect the fraction boiling at the correct temperature.

  • Store: Transfer the freshly distilled, anhydrous derivative via cannula or syringe to a dry, inert-gas-flushed storage vessel, such as a Schlenk flask or Sure/Seal™ bottle containing activated 4Å molecular sieves.[9][17]

Issue 2: I am struggling to accurately weigh my hygroscopic solid, which becomes sticky or "melts" on the balance.

A2.1: What is the best practice for weighing these materials? Hygroscopic solids rapidly absorb atmospheric moisture, causing their weight to continuously increase on an analytical balance, making accurate measurement impossible in an open atmosphere.[8][18][19] The best practice is to handle and weigh these materials in a controlled inert atmosphere.

A2.2: What are my options for creating an inert atmosphere? You have two primary options: a glove box or a Schlenk line. A glove box provides the most secure and easiest environment for handling solids, as it allows for the use of standard lab equipment (spatulas, balances) in a continuously purified inert atmosphere.[7][20] A Schlenk line is a versatile alternative suitable for many operations.[20]

Workflow: Weighing and Transferring a Hygroscopic Solid

The following workflow outlines the decision-making process and steps for handling a hygroscopic solid reagent.

WeighingWorkflow cluster_glovebox Inside Glove Box cluster_schlenk On the Bench (Schlenk Line) start Start: Need to weigh hygroscopic solid assess Assess Sensitivity & Lab Setup start->assess glovebox_q Glove Box Available? assess->glovebox_q glovebox_proc Glove Box Protocol (Preferred Method) glovebox_q->glovebox_proc Yes schlenk_proc Schlenk Line Protocol glovebox_q->schlenk_proc No gb1 Bring reagent, flask, and tools into box glovebox_proc->gb1 sl1 Oven-dry & cool reaction flask under inert gas schlenk_proc->sl1 gb2 Tare flask on balance gb1->gb2 gb3 Add solid to flask gb2->gb3 gb4 Record final mass gb3->gb4 gb5 Seal flask for removal gb4->gb5 end_proc Proceed with Reaction gb5->end_proc sl2 Weigh excess reagent into a separate, dry vial (weighing by difference) sl1->sl2 sl3 Quickly transfer a portion of solid to reaction flask under positive N₂ flow sl2->sl3 sl4 Re-weigh the vial to determine transferred mass sl3->sl4 sl4->end_proc caption Fig 2. Decision workflow for weighing hygroscopic solids.

Caption: A flowchart for systematically weighing hygroscopic solids.

Protocol: Transfer of Anhydrous Liquids Under Inert Atmosphere

This protocol uses standard Schlenk line techniques to transfer a dried liquid pyridine derivative from a storage flask to a reaction flask.[11][21]

  • Preparation: Ensure all glassware (syringes, needles, reaction flask) is oven-dried (e.g., 140°C for 4 hours) and assembled while hot or cooled under a stream of dry nitrogen or argon.[21]

  • Inert Atmosphere: Connect the reaction flask and the reagent storage flask (e.g., a Sure/Seal™ bottle) to the Schlenk line via needles attached to the inert gas manifold. Ensure a slight positive pressure of inert gas is maintained, as indicated by a bubbler.[21]

  • Syringe Flush: Take a dry, nitrogen-flushed syringe with a long needle. Puncture the septum of the reagent bottle and draw inert gas from the headspace into the syringe. Expel the gas into the atmosphere. Repeat this flush cycle three times.

  • Transfer: Insert the needle tip below the surface of the liquid in the reagent bottle. Slowly withdraw the desired volume of the liquid. It is good practice to pull a small amount of inert gas (~0.5 mL) into the syringe as a buffer after the liquid.[22]

  • Addition: Puncture the septum of the reaction flask and deliver the inert gas buffer first, followed by the reagent liquid directly into the flask.

  • Completion: Withdraw the syringe and re-flush the reaction flask with inert gas.

References
  • Weighing Hygroscopic Solids. (n.d.). LibreTexts. Retrieved from [Link]

  • Purification of Pyridine. (n.d.). LookChem. Retrieved from [Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. (n.d.). Kintek Furnace. Retrieved from [Link]

  • Sprayed water microdroplets containing dissolved pyridine spontaneously generate pyridyl anions. (2022). PNAS. Retrieved from [Link]

  • Mechanism of pyridine protonation in water clusters of increasing size. (2005). PubMed. Retrieved from [Link]

  • How do I get dry pyridine? (2014). ResearchGate. Retrieved from [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. Retrieved from [Link]

  • Separation of pyridine or pyridine derivatives from aqueous solutions. (1997). Google Patents.
  • Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. (2005). ACS Publications. Retrieved from [Link]

  • How to dry pyridine N-oxide obtained commerically. (2025). Reddit. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. Retrieved from [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025). Cedge. Retrieved from [Link]

  • Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. (2021). PMC. Retrieved from [Link]

  • Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. (2021). ACS Publications. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Retrieved from [Link]

  • drying pyridine. (2009). IONiC / VIPEr. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. Retrieved from [Link]

  • Purification method of pyridine and pyridine derivatives. (2012). Google Patents.
  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (n.d.). ResearchGate. Retrieved from [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). ACS Publications. Retrieved from [Link]

  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025). Veeprho. Retrieved from [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
  • How to Store Reagents. (n.d.). University of Rochester. Retrieved from [Link]

  • How to store temperature and moisture-sensitive compounds? (2017). Reddit. Retrieved from [Link]

  • 2-PHENYLPYRIDINE. (1938). Organic Syntheses. Retrieved from [Link]

  • 3.1: Transferring and Weighting Methods. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (2020). Sensors and Materials. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. Retrieved from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. Retrieved from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. Retrieved from [Link]

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). SCIRP. Retrieved from [Link]

  • Tips & Tricks: Weighing. (n.d.). University of Rochester. Retrieved from [Link]

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Validation & Comparative

A Senior Scientist's Guide to the 1H NMR Analysis of 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous world of pharmaceutical research and drug development, the unequivocal structural confirmation of chemical intermediates is a non-negotiable cornerstone of the entire discovery pipeline. Among the arsenal of analytical techniques, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for elucidating molecular structures in solution. This guide offers an in-depth, expert analysis of the 1H NMR spectrum of 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine, a versatile building block in medicinal chemistry. We will dissect its characteristic spectral signature, provide a comparative analysis against a structural alternative, and outline a robust experimental protocol to ensure data integrity and reproducibility.

The Strategic Importance of the Analyte

This compound is more than just a collection of atoms; it is a carefully designed scaffold. The pyridine ring is a privileged structure in drug design, known for its metabolic stability and ability to form key hydrogen bonds with biological targets. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions. Finally, the 3-(methylsulfonyl)propoxy chain at the 5-position is a critical modulator of physicochemical properties, influencing solubility, lipophilicity, and metabolic fate. An accurate interpretation of its 1H NMR spectrum is therefore the first step in quality control, ensuring the fidelity of the molecule before it proceeds to more complex synthetic stages.

Dissecting the 1H NMR Spectrum: A Proton-by-Proton Interpretation

The 1H NMR spectrum of this compound, typically acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer, reveals a unique and informative pattern of signals. Each signal's chemical shift (δ), integration, and multiplicity (splitting pattern) provides a precise piece of the structural puzzle.

Caption: Standard Operating Procedure for 1H NMR analysis.

This protocol is a self-validating system. The use of an internal standard, Tetramethylsilane (TMS), provides an absolute reference point (δ 0.00 ppm) for all chemical shifts. [1]Furthermore, the integral ratios must align with the proton count of the structure (e.g., the ratio of the S-CH₃ singlet to the O-CH₂ triplet should be 3:2). [2]Any deviation would immediately flag a potential purity issue.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. A systematic analysis of the chemical shifts, integration values, and coupling patterns allows for the unambiguous confirmation of its molecular architecture. By understanding the underlying physical principles that govern these parameters and comparing them to related structures, scientists can interpret this data with a high degree of confidence. Adherence to a rigorous, validated experimental protocol is essential to ensure that this foundational data is both accurate and reproducible, thereby upholding the principles of scientific integrity in the competitive landscape of drug development.

References

  • Title: 1H NMR Spectra of Substituted Aminopyridines Source: Spectroscopy Letters - Taylor & Francis URL: [Link]

  • Title: Supporting Information - Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells Source: The Royal Society of Chemistry URL: [Link]

  • Title: IR, NMR and MS of a Sulfonyl Chloride compound Source: ACD/Labs URL: [Link]

  • Title: NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions Source: PMC (PubMed Central) URL: [Link]

  • Title: Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions Source: PubMed URL: [Link]

  • Title: 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation Source: ACS Publications - Inorganic Chemistry URL: [Link]

  • Title: Interpreting | OpenOChem Learn Source: OpenOChem Learn URL: [Link]

  • Title: Interpreting H-NMR Spectra Aromatic Molecule Source: YouTube URL: [Link]

  • Title: 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones... Source: PubMed URL: [Link]

  • Title: Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms Source: Harvey Mudd College URL: [Link]

  • Title: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: Royal Society of Chemistry URL: [Link]

  • Title: Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Interpreting Aromatic NMR Signals Source: YouTube URL: [Link]

  • Title: The Basics of Interpreting a Proton (1H) NMR Spectrum Source: ACD/Labs URL: [Link]

  • Title: 1 H NMR spectrum for compound 3 in pyridine-d 5 Source: ResearchGate URL: [Link]

  • Title: 5. Proton Nuclear Magnetic Resonance Spectroscopy Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]

Sources

Technical Guide: HRMS Characterization of 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

In the development of pyridine-based pharmaceutical intermediates, 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine represents a critical building block, often utilized in the synthesis of GPR119 agonists or PROTAC linkers.[1]

The analytical challenge lies in the molecule's specific structural features:

  • The Bromine Substituent: Requires precise isotopic pattern analysis to distinguish from potential des-bromo impurities or chlorination artifacts.[1]

  • The Sulfone-Ether Linker: This flexible side chain is prone to specific in-source fragmentation, which can complicate Low-Resolution MS (LRMS) interpretation.[1]

  • Isobaric Interferences: In complex reaction mixtures, impurities with similar nominal masses (e.g., oxidation byproducts) can mimic the target, rendering standard LRMS insufficient.

This guide details a self-validating HRMS workflow to unambiguously identify this compound, contrasting its efficacy against traditional NMR and LRMS techniques.

Experimental Methodology

To ensure reproducibility and data integrity, the following LC-HRMS protocol is recommended. This workflow minimizes in-source fragmentation while maximizing ionization efficiency for the pyridine core.[1]

Sample Preparation[2]
  • Solvent: Methanol (LC-MS Grade).[1] Avoid DMSO if possible to prevent signal suppression.

  • Concentration: 10 µg/mL (10 ppm).

  • Filtration: 0.2 µm PTFE filter to remove particulate matter.

LC-MS/MS Parameters[1][3][4]
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Rationale: The pyridine nitrogen is a highly basic site, readily accepting a proton to form

      
      .
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

The Analytical Workflow (Visualized)

AnalyticalWorkflow Sample Crude Reaction Mixture Prep Dilution (MeOH) & Filtration Sample->Prep 1 mg/mL LC UPLC Separation (C18 Column) Prep->LC 10 µg/mL ESI ESI(+) Ionization [M+H]+ Formation LC->ESI Elution MS1 Full Scan MS (Isotope Analysis) ESI->MS1 m/z 294/296 MS2 MS/MS Fragmentation (Structural Confirmation) MS1->MS2 CID @ 20eV Data Validated ID MS2->Data <5ppm Error

Figure 1: Step-by-step analytical workflow from crude sample to validated identification.

Data Analysis & Interpretation

The identification relies on three pillars: Exact Mass Accuracy, Isotopic Fingerprinting, and Fragmentation Logic.

Exact Mass & Elemental Composition

The target formula is C9H12BrNO3S . In ESI(+), we observe the protonated species


.[2]
Ion SpeciesFormulaTheoretical m/zObserved m/z (Example)Mass Error (ppm)
[M+H]+ (79Br) C9H13[79Br]NO3S293.9799 293.9805+2.0
[M+H]+ (81Br) C9H13[81Br]NO3S295.9779 295.9783+1.4

Pass Criteria: Mass error must be within ±5 ppm.

Isotopic Fingerprint (The "Doublet")

The presence of a single Bromine atom dictates a specific isotopic pattern.

  • 79Br (50.7%) vs 81Br (49.3%): You must observe two peaks separated by 2.0 Da with nearly 1:1 intensity .

  • Validation Check: If the ratio deviates significantly (e.g., 3:1), the sample is likely contaminated with a Chlorine analog or is not the target.

Fragmentation Pathway (MS/MS)

Fragmentation provides the structural proof. The molecule cleaves at the weakest points: the ether linkage and the sulfone group.

Key Diagnostic Ions:

  • m/z ~215.0: Loss of the methylsulfonyl group (

    
    ).
    
  • m/z ~173.9 (79Br): Loss of the entire propyl-sulfone side chain, leaving the protonated 3-bromo-5-hydroxypyridine core.[1] This is the base peak in many spectra due to the stability of the aromatic core.

Fragmentation Parent [M+H]+ m/z 293.98 (79Br) m/z 295.98 (81Br) Fragment1 Loss of Methylsulfonyl [M+H - SO2CH3]+ m/z ~215.03 Parent->Fragment1 -79 Da (SO2Me) Fragment2 Ether Cleavage (Core) [3-Bromo-5-hydroxypyridine+H]+ m/z 173.95 (79Br) Parent->Fragment2 -120 Da (Side Chain) Fragment1->Fragment2 -41 Da (Propyl)

Figure 2: Proposed ESI(+) fragmentation pathway. The persistence of the Br isotope pattern in the m/z 173.9 fragment confirms the halogen is on the ring.

Comparative Performance Guide

Why choose HRMS over standard alternatives?

FeatureHRMS (Orbitrap/Q-TOF) LRMS (Single Quad) 1H NMR (400 MHz)
Primary Output Exact Mass (4 decimal places)Nominal Mass (Integer)Proton Environment
Confidence Level High (Elemental Formula confirmed)Medium (Mass match only)High (Structural connectivity)
Impurity Detection Excellent (Resolves isobaric impurities)Poor (Co-eluting masses merge)Poor (<1% impurities missed)
Sample Requirement < 0.1 mg< 0.1 mg> 2.0 mg
Bromine Validation Isotope Pattern + Exact MassIsotope Pattern onlyIndirect (coupling constants)
Throughput High (LC coupled)High (LC coupled)Low (Offline)

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Definitive source on Isotopic patterns of Bromine).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of aromatic sulfonamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Mechanistic insight into sulfone fragmentation).

  • Kaufmann, A. (2014). "The practicability of high-resolution mass spectrometry (HRMS) in food safety and drug analysis." Analytica Chimica Acta. (Comparison of HRMS vs LRMS sensitivity).

  • PubChem Database. "3-Bromo-5-(methylsulfonyl)pyridine."[1] (Structural reference for the core moiety).

Sources

Comparing reactivity of 3-bromo-5-alkoxypyridines vs 3-bromo-5-alkylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 3-Bromo-5-alkoxypyridines and 3-Bromo-5-alkylpyridines in Cross-Coupling Reactions

Introduction

In the landscape of modern synthetic chemistry, 3,5-disubstituted pyridines are privileged scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic routes to these structures, palladium-catalyzed cross-coupling reactions of 3-bromo-5-substituted pyridines stand out for their efficiency and functional group tolerance. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct classes of substrates: 3-bromo-5-alkoxypyridines and 3-bromo-5-alkylpyridines .

Understanding the nuanced differences in their reactivity is paramount for researchers, scientists, and drug development professionals. The choice of substituent at the C5 position—an electron-donating alkyl group versus an alkoxy group with dual electronic effects—profoundly influences the substrate's behavior in critical bond-forming reactions. This guide will dissect these differences, offering field-proven insights, supporting experimental data, and detailed protocols to empower chemists to make informed decisions in their synthetic endeavors.

The Decisive Factor: Electronic and Steric Influence of the C5 Substituent

The reactivity of an aryl or heteroaryl halide in a palladium-catalyzed cross-coupling reaction is largely dictated by the ease of the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[1][2][3] The electronic properties of the pyridine ring, modulated by the C5 substituent, are therefore the primary determinant of reactivity.

  • 3-Bromo-5-alkylpyridines: Alkyl groups (e.g., methyl, ethyl) are classical electron-donating groups through inductive effects (+I) and hyperconjugation. This increases the electron density on the pyridine ring, strengthening the C3-Br bond. Consequently, the oxidative addition step is generally slower compared to an unsubstituted 3-bromopyridine, demanding more forcing reaction conditions or more active catalyst systems.[4]

  • 3-Bromo-5-alkoxypyridines: Alkoxy groups (e.g., methoxy, ethoxy) exhibit a more complex electronic profile. They are strongly electron-withdrawing via induction (-I) due to the oxygen's high electronegativity, but are also potent electron-donators through resonance (+M) via the oxygen's lone pairs. While the overall effect can be context-dependent, the resonance donation often plays a significant role, increasing electron density on the ring. This can also slow the oxidative addition step. However, the interplay between the opposing inductive and resonance effects can lead to different reactivity profiles compared to purely donating alkyl groups.

Another critical factor is the potential for the pyridine nitrogen to coordinate with the palladium catalyst.[4] This coordination can lead to catalyst inhibition or the formation of inactive complexes. Electron-donating substituents at C5 increase the basicity (and thus coordinating ability) of the pyridine nitrogen, potentially exacerbating this issue for both substrate classes.

Comparative Analysis in Key Cross-Coupling Reactions

We will now examine the performance of these two substrate classes in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, forming a C-C bond between an organohalide and an organoboron species, is one of the most widely used cross-coupling methods.[2][5][6]

Reactivity Insights: Both alkyl and alkoxy substituents at the C5 position render the 3-bromopyridine core electron-rich, which can impede the rate-determining oxidative addition step.[4] Consequently, both substrate classes may require more robust catalytic systems (e.g., those employing bulky, electron-rich phosphine ligands) or higher temperatures compared to more electron-deficient pyridines.[4][7] While direct kinetic comparisons are scarce in the literature, the successful coupling of both substrate types has been reported. For instance, the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives from the corresponding 5-bromo precursor proceeds efficiently, demonstrating the viability of Suzuki reactions on 3-bromo-5-alkylpyridine systems.[7] Similarly, various 3-bromo-5-alkoxypyridines have been successfully employed in Suzuki couplings.

Substrate ClassCatalyst/LigandBaseSolventTemperature (°C)Typical YieldReference
3-Bromo-5-alkylpyridine Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85–95Moderate to Good[7]
3-Bromo-5-alkoxypyridine Pd(dppf)Cl₂K₂CO₃DME80Good[8]

This protocol is adapted from a reported synthesis of novel pyridine derivatives.[7]

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 85–95 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle cluster_caption Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Ar-X re_label Reductive Elimination oa_label Oxidative Addition transmetal_complex L₂Pd(II)(Ar)(R') oa_complex->transmetal_complex R'B(OR)₂ + Base transmetal_complex->pd0 Ar-R' tm_label Transmetalation boronate_complex R'B(OR)₂(Base)⁻ Buchwald_Hartwig_Cycle cluster_caption Catalytic cycle of the Buchwald-Hartwig amination. pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺ Br⁻ oa_complex->amine_complex Ligand Exchange (+ HNR¹R²) amido_complex L-Pd(II)(Ar)(NR¹R²) amido_complex->pd0 Reductive Elimination (Ar-NR¹R²) amine_complex->amido_complex Deprotonation (+ Base, - H-Base⁺Br⁻) Workflow setup Reaction Setup (Flask, Stir Bar) inert Establish Inert Atmosphere (Evacuate/Backfill N₂) setup->inert reagents Add Reagents - 3-Bromopyridine Substrate - Pd Catalyst & Ligand - Base - Coupling Partner inert->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat & Stir (Monitor by TLC/GC) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Sources

Bioisosteric Replacement Strategies for the 3-(Methylsulfonyl)propoxy Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Deconstruction

The 3-(methylsulfonyl)propoxy group (


) is a privileged substructure in modern medicinal chemistry, frequently employed to modulate lipophilicity (

), enhance aqueous solubility, and target solvent-exposed hydrophilic pockets.[1] It combines a flexible ether linker with a strong hydrogen bond acceptor (the sulfone).

However, this moiety often presents developability challenges:

  • Metabolic Liability: The propyl linker is susceptible to CYP450-mediated oxidative dealkylation or hydroxylation.[1][2]

  • Entropic Penalty: The flexible linear chain may incur an entropic cost upon binding.[1]

  • hERG Liability: Flexible, polar tails can sometimes facilitate unwanted interactions with the hERG channel.

This guide analyzes strategic bioisosteric replacements for this group, categorized by Terminal Polar Modulations and Linker Rigidification , providing comparative data and experimental protocols.

Strategic Bioisosteric Replacements

Strategy A: Terminal Polar Group Modulation

Replacing the sulfone (


) to alter H-bonding patterns, acidity, or vectorality.
1. Sulfoximines (The "Rising Star")
  • Structure:

    
    
    
  • Rationale: The sulfoximine is isoelectronic with the sulfone but introduces a chiral center and an additional H-bond donor/acceptor vector (the N-H). It typically improves aqueous solubility and membrane permeability compared to the parent sulfone.

  • Key Advantage: The nitrogen atom allows for further functionalization (e.g., N-cyanation, N-alkylation) to fine-tune

    
    .[1]
    
2. Sulfonimidamides
  • Structure:

    
    
    
  • Rationale: Aza-analogues of sulfonamides.[1][3] They offer higher polarity and stability against hydrolysis.

3. 5-Membered Heterocycles (Tetrazoles/Triazoles)[1]
  • Structure:

    
    [1]
    
  • Rationale: Mimics the planar, polar nature of the sulfone but with aromatic character. Reduces the "grease" of the methyl group.

Strategy B: Linker Engineering

Modifying the propoxy chain (


) to improve metabolic stability or restrict conformation.[1]
1. Fluorination (The "Teflon" Effect)
  • Structure:

    
    
    
  • Rationale: Fluorine substitution at the

    
    -position prevents metabolic oxidation and lowers the 
    
    
    
    of neighboring protons, reducing metabolic clearance.
2. Rigidification (Spirocycles & Azetidines)[1]
  • Structure:

    
    [1]
    
  • Rationale: Constraining the flexible propyl chain into a 4-membered ring reduces the entropic penalty of binding and often eliminates metabolic soft spots on the alkyl chain.

Comparative Performance Analysis

The following data summarizes the physicochemical shifts observed when replacing a standard 3-(methylsulfonyl)propoxy tail in a representative GPR119 agonist scaffold (a common target for this moiety).

Table 1: Physicochemical & Metabolic Profile of Bioisosteres

Moiety TypeStructure

LogD

Solubility (pH 7.[1]4)HLM

(µL/min/mg)
hERG IC

Parent

Ref (0.0) Moderate High (>50) ~10 µM
Sulfoximine

-0.4High (2-3x)Medium (20-50)>30 µM
Rigidified

-0.8HighLow (<10)>100 µM
Fluorinated

+0.3LowLow (<15)~10 µM
Triazole

-1.2Very HighMedium>50 µM
  • Interpretation:

    • Sulfoximines are the best choice for improving solubility without drastically changing steric volume.

    • Rigidification (Azetidines) is the superior strategy for fixing metabolic instability (

      
      ), though it significantly alters the shape.
      
    • Fluorination protects against metabolism but increases lipophilicity (

      
      ), which might be counterproductive if solubility is the main issue.
      

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the appropriate bioisostere based on the specific liability of the parent compound.

Bioisostere_Decision_Tree Start Liability of 3-(methylsulfonyl)propoxy? Metab Metabolic Instability (High Clearance) Start->Metab Solub Low Solubility (High LogD) Start->Solub Potency Low Potency (Entropic Penalty) Start->Potency Fluorine Fluorination (-CH2- -> -CF2-) Metab->Fluorine Block Soft Spot Rigid Rigidification (Azetidine/Cyclobutane) Metab->Rigid Remove Rotatable Bonds Sulfox Sulfoximine (-SO2- -> -S(O)(NH)-) Solub->Sulfox Add H-bond Donor Hetero Heterocycle (Triazole/Tetrazole) Solub->Hetero Reduce Lipophilicity Potency->Rigid Pre-organize Shape

Caption: Strategic decision tree for optimizing the 3-(methylsulfonyl)propoxy group based on specific developability hurdles.

Experimental Protocols

To validate these bioisosteres, the following protocols are recommended.

Protocol A: Synthesis of the Sulfoximine Bioisostere

Context: Converting a sulfide precursor to a sulfoximine (NH-transfer).

  • Starting Material: Prepare the corresponding sulfide (

    
    ).[1]
    
  • Reagents: Bis(rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)) (

    
    ) catalyst, Ammonium Carbamate, Diacetoxyiodobenzene (
    
    
    
    ).[1]
  • Procedure:

    • Dissolve sulfide (1.0 eq) in Methanol (0.1 M).

    • Add Ammonium Carbamate (1.5 eq) and

      
       (1.5 eq).[1]
      
    • Add

      
       (2 mol%).[1]
      
    • Stir at room temperature for 3 hours (monitor by LC-MS).

    • Workup: Concentrate in vacuo, dilute with DCM, wash with water. Purify via flash chromatography (DCM/MeOH gradient).

  • Validation: Confirm chiral center formation via Chiral HPLC.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Context: Comparing the metabolic half-life of the parent vs. fluorinated/rigidified analogs.

  • Preparation:

    • Prepare 10 mM DMSO stocks of test compounds.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Mix: 1 µM test compound + 0.5 mg/mL HLM in buffer. Pre-incubate at 37°C for 5 min.

    • Start: Initiate reaction with NADPH regenerating system (1 mM final).

  • Sampling:

    • Take aliquots (50 µL) at

      
       min.
      
    • Quench: Immediately add to 200 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.[1]
      
    • 
      .[1]
      

References

  • Lücking, U. (2013).[1] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Chanthamath, S., et al. (2016). Total Synthesis and Structural Revision of JNJ-53718678, a Potent RSV Fusion Inhibitor. Journal of Organic Chemistry. Link

  • Ritter, T., et al. (2017). Late-Stage Fluorination: Fun with Fluorine. Accounts of Chemical Research. Link

  • Pike, K. G., et al. (2011). GPR119 Agonists: Design and Optimization of a Series of 4-(3-Pyridyl)piperidines. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires moving beyond generic, boilerplate safety data. 3-Bromo-5-(3-(methylsulfonyl)propoxy)pyridine (CAS: 1486064-72-5) is a highly specialized building block, frequently utilized in the synthesis of EED and PRC2 inhibitors for oncology research, particularly in the development of therapeutics for Diffuse Large B-Cell Lymphoma (DLBCL)[1].

Because this compound combines a reactive halogenated pyridine core with a polar methylsulfonyl moiety, its physicochemical behavior demands rigorous, causality-driven safety protocols. Halogenated pyridines are notorious for their ability to rapidly penetrate intact skin[2]. When dissolved in common aprotic solvents (such as DMSO or DMF) during cross-coupling reactions, the solvent acts as a transdermal carrier, exponentially increasing the risk of systemic absorption. Systemic pyridine toxicity primarily targets the liver, kidneys, and central nervous system (CNS)[3].

To ensure absolute safety and reproducibility, the following guide operates on a self-validating framework —every safety measure includes a built-in verification step to confirm its efficacy before you proceed.

Quantitative Hazard & Physical Data

Understanding the physical properties of the compound is the first step in mitigating risk. The data below synthesizes the known properties of this specific intermediate and its highly analogous pyridine derivatives.

Property / MetricValue / ThresholdCausality / Operational Implication
CAS Number 1486064-72-5[4]Unique identifier required for strict inventory management and hazardous waste tracking.
Molecular Formula C9H12BrNO3S[4]Contains both bromine and sulfur; dictates mandatory segregation into halogenated organic waste streams to prevent reactive cross-contamination.
Molecular Weight 294.17 g/mol [4]As a relatively heavy solid, fine powders pose a severe inhalation hazard if aerosolized during transfer.
Target Organs Liver, Kidneys, CNS[3]Systemic absorption leads to CNS depression (dizziness, nausea) and hepatic stress. Early olfactory detection (fishy odor) indicates dangerous overexposure[5].
OSHA PEL (Pyridine core) 5 ppm (15 mg/m³)[6]Highly volatile core structure necessitates strict engineering controls; all handling must occur in a certified fume hood.

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient for solvated halogenated pyridines. The following matrix details the required equipment, the scientific rationale (causality) for its use, and how to validate its integrity.

PPE CategorySpecificationCausality & Self-Validation
Hand Protection Inner: Nitrile (4 mil)Outer: Butyl Rubber or PVA[6]Causality: Halogenated pyridines rapidly permeate intact skin and degrade standard nitrile gloves[2].Validation Gate: Perform a pneumatic inflation test (roll the cuff tightly to trap air) on the outer gloves before donning to visually and audibly confirm the absence of micro-punctures.
Eye/Face Protection Chemical splash goggles + ANSI Z87.1 Face Shield[7]Causality: Pyridine derivatives cause severe corneal damage and mucous membrane irritation upon contact[3].Validation Gate: Ensure goggles form a complete, gap-free seal against the face before entering the operating envelope of the fume hood.
Body Protection Flame-resistant (FR), fully buttoned lab coat[6]Causality: Protects against unexpected exothermic reactions or solvent splashing during cross-coupling solvation.Validation Gate: Conduct a visual check to ensure no exposed skin exists at the wrists (outer gloves must completely overlap the coat cuffs).
Engineering Controls Certified Chemical Fume Hood (>100 fpm face velocity)[5]Causality: Prevents the inhalation of aerosolized powders and highly toxic solvated vapors.Validation Gate: Tape a 1-inch strip of tissue paper to the bottom sash; inward fluttering visually validates active negative pressure before opening the vial[5].

Self-Validating Operational Workflow

The following protocol governs the weighing, transfer, and solvation of this compound.

Phase 1: Pre-Operation Validation
  • Airflow Verification: Execute the tissue-paper validation gate described in the PPE matrix to confirm negative pressure[5]. Never rely solely on the digital hood monitor, as fan belts can fail silently.

  • Workspace Clearance: Remove all incompatible reagents (e.g., strong oxidizers, acids) from the fume hood. Segregating chemicals based on hazard class prevents catastrophic secondary reactions in the event of a spill[8].

Phase 2: Differential Weighing (Solid State)
  • Tare the Enclosed Vial: Place the sealed source vial of the compound on the analytical balance and tare it to zero.

  • Transfer: Inside the fume hood, use a static-free, grounded spatula to transfer the estimated required mass directly into your reaction flask.

  • Validate Mass: Reseal the source vial and place it back on the balance. The negative value displayed is the exact mass transferred.

    • Causality: Differential weighing eliminates the need to transfer powders to open weigh boats, drastically reducing the time the solid is exposed to open air and minimizing the risk of particulate aerosolization.

Phase 3: Solvation and Reaction Setup
  • Solvent Addition: Slowly add your aprotic solvent (e.g., DMSO) to the reaction flask.

    • Critical Hazard: The solvent immediately transforms the compound from a localized particulate hazard into a highly mobile transdermal carrier hazard[2].

  • Seal and Purge: Immediately seal the reaction flask with a septum and purge with an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the intermediate.

  • Decontamination: Wipe down the exterior of the reaction flask and the spatula with a compatible solvent (e.g., acetone) before removing them from the hood. Dispose of the wipes immediately in a sealed hazardous waste bag[9].

G Start Initiate Handling Protocol HoodCheck Check Fume Hood Flow (>100 fpm?) Start->HoodCheck Stop1 DO NOT PROCEED Contact Facilities HoodCheck->Stop1 No PPE Don PPE: Double Gloves, Goggles, Lab Coat HoodCheck->PPE Yes GloveCheck Visual Glove Inspection (Breach/Tear?) PPE->GloveCheck Stop2 Replace Gloves GloveCheck->Stop2 Yes Weighing Weigh Solid Compound Inside Enclosure GloveCheck->Weighing No Stop2->GloveCheck Solvation Solvate in DMSO/DMF (Carrier Hazard Risk) Weighing->Solvation Reaction Execute Cross-Coupling Reaction Solvation->Reaction Waste Segregate Halogenated Organic Waste Reaction->Waste

Self-validating safety workflow for handling halogenated pyridine derivatives.

Spill Management & Disposal Plan

In the event of a minor spill (<50g solid or <50mL solvated liquid) inside the fume hood, execute the following self-validating cleanup protocol. Do not attempt cleanup if you experience dizziness, headache, or nausea, as these are primary indicators of CNS depression from pyridine exposure [5].

  • Isolate and Alert: Immediately halt work, lower the fume hood sash to the minimum operational height, and verbally alert nearby personnel[10].

  • Neutralize and Absorb:

    • For Solids: Do not sweep the powder, as this forces aerosolization. Cover the powder with damp absorbent pads (moistened with water) to suppress dust generation.

    • For Solvated Liquids: Surround the spill with an inert absorbent barrier (e.g., vermiculite or sand) to prevent spread, then cover the spill entirely[3].

  • Collect and Segregate: Use non-sparking scoops to transfer the absorbed material into a rigid, sealable high-density polyethylene (HDPE) container[3].

  • Validate Decontamination: Wash the spill area thoroughly with soap and water[9]. Validation Gate: Validate the cleanliness of the deck by swabbing the area and checking for residual organic residue under a UV lamp (pyridine derivatives frequently exhibit strong UV absorbance).

  • Waste Labeling: Label the container explicitly as "Halogenated Organic Waste - Toxic/Irritant" and store it in a designated secondary containment tray until Environmental Health & Safety (EH&S) pickup[5]. Never pour pyridine waste down sink drains[11].

References

1.[4] Guidechem. "C9H12BrNO3S - Chemical Dictionary - Guidechem". Available at: 2.[1] Googleapis. "( 12 ) United States Patent - Googleapis.com". Available at: 3.[9] Scribd. "Chemical Spill Handling SOP | PDF | Laboratories". Available at: 4.[10] Mycetoma Research Centre. "Laboratory Safety Policies and Standard Operating Procedures 2024". Available at: 5.[3] Scribd. "Pyridine Safety Data Sheet Summary | PDF | Fires". Available at: 6.[7] OSHA. "Laboratory Safety Guidance - OSHA". Available at: 7.[2] National Toxicology Program (NTP) / NIH. "2-Chloropyridine - National Toxicology Program (NTP)". Available at: 8.[8] Iowa State University. "Chemical Handling and Storage - Environmental Health and Safety". Available at: 9.[11] CPSC. "School Chemistry Laboratory Safety Guide - CPSC.gov". Available at: 10.[5] University of Minnesota. "1 Laboratory Safety and Hazardous Waste Training Personal Safety". Available at: 11.[6] Washington State University. "Pyridine Safety". Available at:

Sources

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